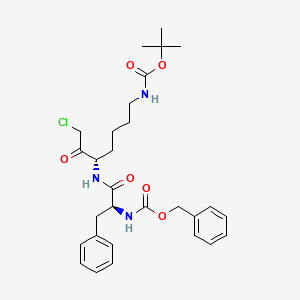
Z-Phe-Lys(Boc)-COCH2Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Phe-Lys(Boc)-COCH2Cl is a synthetic compound used primarily in biochemical research. It is a derivative of lysine, a naturally occurring amino acid, and features a chloromethyl ketone group, which is known for its reactivity. The compound is often utilized in the study of enzyme mechanisms, particularly those involving proteases, due to its ability to act as an irreversible inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Phe-Lys(Boc)-COCH2Cl typically involves several steps:
Protection of Lysine: The lysine amino group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Coupling with Z-Phe: The protected lysine is then coupled with Z-phenylalanine (Z-Phe) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of Chloromethyl Ketone: The final step involves the introduction of the chloromethyl ketone group. This is typically achieved by reacting the intermediate with chloromethyl chloroformate under controlled conditions.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale. This would involve the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Z-Phe-Lys(Boc)-COCH2Cl undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl ketone group is highly reactive and can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols, which react with the chloromethyl ketone group.
Hydrolysis: Conditions for hydrolysis include aqueous acid or base.
Deprotection: Trifluoroacetic acid is commonly used for Boc group removal.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides or thioethers.
Hydrolysis Products: The major product is the corresponding carboxylic acid.
Deprotection Products: Removal of the Boc group yields the free amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, Z-Phe-Lys(Boc)-COCH2Cl is used as a reagent for studying enzyme mechanisms, particularly those involving proteases. Its ability to act as an irreversible inhibitor makes it valuable for identifying active sites and understanding enzyme kinetics.
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of enzyme inhibitors for therapeutic purposes.
Medicine
In medicine, this compound is explored for its potential in drug development, particularly as a lead compound for designing protease inhibitors. These inhibitors have applications in treating diseases such as cancer and viral infections.
Industry
In the industrial sector, the compound is used in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its reactivity and specificity make it a valuable tool for chemical synthesis and drug development.
Mécanisme D'action
Z-Phe-Lys(Boc)-COCH2Cl exerts its effects primarily through the inhibition of proteases. The chloromethyl ketone group reacts with the active site of the enzyme, forming a covalent bond and irreversibly inhibiting its activity. This mechanism is particularly useful for studying the function of proteases and developing inhibitors that can modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Phe-Lys-COCH2Cl: Similar structure but lacks the Boc protecting group.
Z-Phe-Lys(Boc)-COOH: Similar structure but with a carboxylic acid group instead of the chloromethyl ketone.
Z-Phe-Lys(Boc)-NH2: Similar structure but with an amine group instead of the chloromethyl ketone.
Uniqueness
Z-Phe-Lys(Boc)-COCH2Cl is unique due to its combination of a Boc-protected lysine and a chloromethyl ketone group. This combination provides both stability and reactivity, making it a versatile tool for biochemical research. The Boc group protects the lysine during synthesis, while the chloromethyl ketone group allows for specific and irreversible inhibition of proteases.
Propriétés
Formule moléculaire |
C29H38ClN3O6 |
|---|---|
Poids moléculaire |
560.1 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(3S)-1-chloro-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoheptan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H38ClN3O6/c1-29(2,3)39-27(36)31-17-11-10-16-23(25(34)19-30)32-26(35)24(18-21-12-6-4-7-13-21)33-28(37)38-20-22-14-8-5-9-15-22/h4-9,12-15,23-24H,10-11,16-20H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)/t23-,24-/m0/s1 |
Clé InChI |
IFWBBOHDSVOIDW-ZEQRLZLVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)CCl)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Séquence |
FX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















